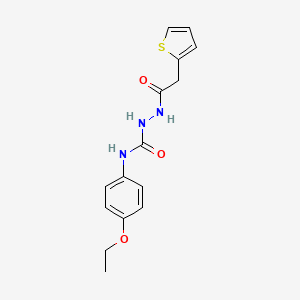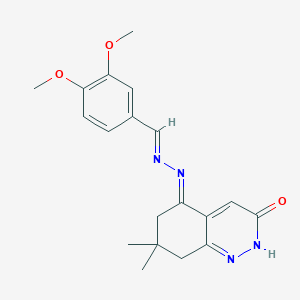![molecular formula C11H7ClF3NO2S2 B5822362 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5822362.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide, also known as TCF-218, is a chemical compound that has gained significant attention in scientific research. TCF-218 is a potent inhibitor of the protein kinases, including polo-like kinase 1 (PLK1) and Aurora A kinase, which are involved in cell division and proliferation.
Mechanism of Action
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide inhibits PLK1 and Aurora A kinase by binding to the ATP-binding pocket of these enzymes. PLK1 and Aurora A kinase are essential for mitotic spindle formation and chromosome segregation during cell division. Inhibition of these enzymes leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide has been shown to inhibit tumor growth in various cancer cell lines and xenograft models. In addition, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide has been shown to induce apoptosis and inhibit angiogenesis, which are important processes for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide is its high potency and selectivity for PLK1 and Aurora A kinase. This makes it an ideal tool for studying the role of these enzymes in cancer biology. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide is a relatively new compound, and its pharmacokinetic properties and toxicity profile are not well established. Therefore, caution should be exercised when using N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide in lab experiments.
Future Directions
There are several future directions for N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide research. One area of interest is the development of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide-based combination therapies for cancer treatment. PLK1 and Aurora A kinase inhibitors have shown synergistic effects with other chemotherapeutic agents, and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide may have similar potential. Another area of interest is the development of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide analogs with improved pharmacokinetic properties and toxicity profiles. Finally, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide may have potential applications in other diseases where PLK1 and Aurora A kinase are dysregulated, such as Alzheimer's disease and viral infections.
Conclusion:
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide is a promising compound for cancer treatment that inhibits PLK1 and Aurora A kinase. Its high potency and selectivity make it an ideal tool for studying the role of these enzymes in cancer biology. However, its pharmacokinetic properties and toxicity profile need further investigation. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide has potential applications in combination therapies and other diseases where PLK1 and Aurora A kinase are dysregulated.
Synthesis Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide involves the reaction of 2-amino-5-chlorobenzotrifluoride with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is purified using column chromatography to obtain N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide in high yield and purity.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide has been extensively studied for its potential use in cancer treatment. PLK1 and Aurora A kinase are overexpressed in many types of cancer, and their inhibition can lead to cell cycle arrest and apoptosis. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide has shown promising results in preclinical studies as a potent antitumor agent.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO2S2/c12-8-4-3-7(11(13,14)15)6-9(8)16-20(17,18)10-2-1-5-19-10/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKANVMMIVMKKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5822284.png)



![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5822301.png)


![N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5822323.png)



![1-(4-butoxybenzoyl)-1H-indole-2,3-dione 3-[O-(4-butoxybenzoyl)oxime]](/img/structure/B5822364.png)

